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Cat. No.: B1684124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nevanimibe hydrochloride
(formerly known as ATR-101), a potent and selective inhibitor of Acyl-CoA: Cholesterol

Acyltransferase 1 (ACAT1). This document details its mechanism of action, summarizes key

quantitative data, provides detailed experimental protocols for its characterization, and

visualizes its role in relevant signaling pathways.

Introduction to Nevanimibe Hydrochloride and
ACAT1
Nevanimibe hydrochloride is an orally active small molecule that selectively inhibits ACAT1,

an enzyme crucial for cellular cholesterol homeostasis.[1][2] ACAT1 is an intracellular enzyme

located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into

cholesteryl esters for storage in lipid droplets.[2][3] This process is vital in various tissues, and

its dysregulation is implicated in several diseases.[4][5] While two isoforms of ACAT exist

(ACAT1 and ACAT2), they exhibit different tissue distributions and functions.[3] ACAT1 is

ubiquitously expressed, playing a significant role in macrophage foam cell formation, whereas

ACAT2 is primarily found in the liver and intestines, where it is involved in dietary cholesterol

absorption.[3] The selectivity of Nevanimibe for ACAT1 makes it a targeted therapeutic

candidate with the potential to minimize off-target effects associated with non-selective ACAT

inhibitors.[2]
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Mechanism of Action
Nevanimibe hydrochloride exerts its therapeutic effects by specifically binding to and

inhibiting the enzymatic activity of ACAT1.[4] This inhibition prevents the conversion of free

cholesterol to cholesteryl esters.[6] The accumulation of intracellular free cholesterol due to

ACAT1 blockade can trigger a cascade of cellular events, including endoplasmic reticulum (ER)

stress and the unfolded protein response, ultimately leading to apoptosis, particularly in cells

that are highly dependent on cholesterol esterification, such as adrenocortical cells.[6]

Quantitative Data Summary
The following tables summarize the key quantitative data reported for Nevanimibe
hydrochloride.

Table 1: In Vitro Efficacy and Selectivity of Nevanimibe Hydrochloride

Parameter Value Cell Line/System Reference

ACAT1 EC50 9 nM

Human ACAT1

expressed in AC29

cells

[2][7]

ACAT2 EC50 368 nM

Human ACAT2

expressed in AC29

cells

[2][7]

Selectivity

(ACAT2/ACAT1)
~41-fold - [2][7]

Table 2: Preclinical Cytotoxicity of Nevanimibe Hydrochloride

Cell Line Condition Effect
Concentrati
on

Time Reference

H295R

(Adrenocortic

al

Carcinoma)

+ 60 µg/mL

Cholesterol

60%

reduction in

survival

3 nM 24 hours [7]
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Table 3: Phase 1 Clinical Trial of Nevanimibe Hydrochloride in Adrenocortical Carcinoma

(ACC)

Parameter Details Reference

Patient Population
63 patients with metastatic

ACC
[1][8]

Dosing
Oral, ranging from 1.6

mg/kg/day to 158.5 mg/kg/day
[1][8]

Maximum Feasible Dose 128.2 mg/kg/day [8]

Response Rate
No complete or partial

responses observed
[1][8]

Stable Disease
27% (13 out of 48 evaluable

patients) at 2 months
[1][8]

Most Common Adverse Events

Gastrointestinal disorders

(76%), including diarrhea

(44%) and vomiting (35%)

[1][8]

Table 4: Phase 2 Clinical Trial of Nevanimibe Hydrochloride in Congenital Adrenal

Hyperplasia (CAH)
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Parameter Details Reference

Patient Population 10 adults with classic CAH [9]

Dosing
Oral, dose titration from 125

mg to 1000 mg twice daily
[9]

Primary Endpoint

17-hydroxyprogesterone (17-

OHP) ≤ 2x Upper Limit of

Normal (ULN)

[9]

Results

2 subjects met the primary

endpoint; 5 others showed a

27-72% decrease in 17-OHP

[9]

Most Common Adverse Events
Gastrointestinal side effects

(30%)
[9]

Experimental Protocols
ACAT1 Inhibition Assay (Fluorescent Cell-Based)
This protocol is adapted from methodologies used to characterize selective ACAT inhibitors.[10]

Objective: To determine the half-maximal effective concentration (EC50) of Nevanimibe
hydrochloride for ACAT1 and ACAT2.

Materials:

AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)

Expression vectors for human ACAT1 and human ACAT2

NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-

3β-Ol)

Nevanimibe hydrochloride

Cell culture medium and reagents
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Fluorescence microplate reader

Procedure:

Cell Transfection: Stably transfect AC29 cells with either the human ACAT1 or human ACAT2

expression vector. Select and maintain stable cell lines.

Cell Seeding: Seed the transfected ACAT1 and ACAT2 expressing cells into 96-well plates at

an appropriate density and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Nevanimibe hydrochloride in cell culture

medium. Remove the existing medium from the cells and add the medium containing the

different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1

µg/mL.

Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

Fluorescence Measurement: After incubation, measure the fluorescence intensity of the lipid

droplets formed within the cells using a fluorescence microplate reader with excitation at 485

nm and emission at 535 nm. The esterification of NBD-cholesterol leads to its incorporation

into lipid droplets, resulting in a significant increase in fluorescence.

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Esterification Assay (Radiolabeled Oleate)
This protocol provides a method to directly measure the rate of cholesterol esterification in

cultured cells.

Objective: To quantify the inhibitory effect of Nevanimibe hydrochloride on cholesterol

esterification.

Materials:

H295R cells (or other relevant cell line)
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[¹⁴C]Oleic acid complexed to bovine serum albumin (BSA)

Nevanimibe hydrochloride

Cell culture medium and reagents

Thin-layer chromatography (TLC) plates (silica gel)

Lipid extraction solvents (e.g., hexane/isopropanol)

Scintillation counter and fluid

Procedure:

Cell Culture and Treatment: Culture H295R cells to near confluence in appropriate culture

dishes. Treat the cells with varying concentrations of Nevanimibe hydrochloride for a

predetermined time (e.g., 24 hours).

Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to the culture medium to a final

concentration of 0.2 µCi/mL and incubate for 2-4 hours.

Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold phosphate-buffered

saline (PBS) and scrape them into a solvent mixture (e.g., hexane:isopropanol 3:2, v/v) to

extract the lipids.

Lipid Separation: Evaporate the solvent under nitrogen and resuspend the lipid extract in a

small volume of chloroform. Spot the extract onto a silica gel TLC plate. Develop the TLC

plate using a solvent system that separates neutral lipids, such as hexane:diethyl

ether:acetic acid (80:20:1, v/v/v). Include standards for free oleic acid and cholesteryl oleate.

Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots

corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure

the radioactivity using a scintillation counter.

Data Analysis: Calculate the amount of [¹⁴C]oleate incorporated into cholesteryl esters and

normalize it to the total protein content of the cell lysate. Compare the results from treated

and untreated cells to determine the percentage of inhibition.
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Signaling Pathways and Experimental Workflows
ACAT1 Signaling Pathway and the Impact of Nevanimibe
ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by

Nevanimibe has significant downstream consequences, particularly in cells with high

cholesterol flux, such as steroidogenic cells in the adrenal cortex.
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Caption: ACAT1 inhibition by Nevanimibe disrupts cholesterol homeostasis, leading to ER

stress and apoptosis.
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Experimental Workflow for Assessing Nevanimibe's
Effect on Cell Viability
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of

Nevanimibe hydrochloride in a cancer cell line.

Start: Culture H295R Cells

Seed Cells in 96-well Plates

Treat with Nevanimibe HCl
(Dose-Response) +/- Cholesterol

Incubate for 24-72 hours

Perform Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Read Plate on Microplate Reader

Data Analysis:
Calculate IC50

End: Determine Cytotoxicity
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Click to download full resolution via product page

Caption: Workflow for determining the cytotoxicity of Nevanimibe hydrochloride.

Conclusion
Nevanimibe hydrochloride is a selective and potent inhibitor of ACAT1 with demonstrated

preclinical and clinical activity. Its mechanism of action, involving the disruption of cholesterol

homeostasis and induction of apoptosis, makes it a compelling candidate for further

investigation in diseases characterized by aberrant cholesterol metabolism, such as certain

cancers. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals interested in exploring the

therapeutic potential of selective ACAT1 inhibition. Further research is warranted to fully

elucidate its clinical utility and to identify patient populations most likely to benefit from this

targeted therapeutic approach.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31984451/
https://pubmed.ncbi.nlm.nih.gov/31984451/
https://www.researchgate.net/publication/342495627_A_Phase_2_Multicenter_Study_of_Nevanimibe_for_the_Treatment_of_Congenital_Adrenal_Hyperplasia
https://pubmed.ncbi.nlm.nih.gov/14617738/
https://pubmed.ncbi.nlm.nih.gov/14617738/
https://www.benchchem.com/product/b1684124#nevanimibe-hydrochloride-as-a-selective-acat1-inhibitor
https://www.benchchem.com/product/b1684124#nevanimibe-hydrochloride-as-a-selective-acat1-inhibitor
https://www.benchchem.com/product/b1684124#nevanimibe-hydrochloride-as-a-selective-acat1-inhibitor
https://www.benchchem.com/product/b1684124#nevanimibe-hydrochloride-as-a-selective-acat1-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684124?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

